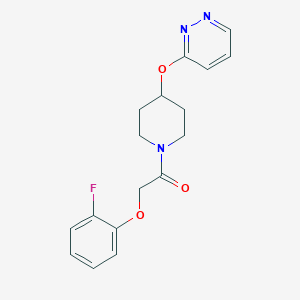
5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
Vue d'ensemble
Description
5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the empirical formula C9H7FO3 and a molecular weight of 182.15 . It is a solid substance .
Synthesis Analysis
Benzofuran compounds, including 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, have been synthesized using various methods. For instance, a unique free radical cyclization cascade has been used to construct complex benzofuran derivatives . Another method involves a phosphorus (III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid includes a benzofuran ring, a carboxylic acid group, and a fluorine atom . The SMILES string representation of the molecule is OC(C1CC2=C(C=CC(F)=C2)O1)=O .Chemical Reactions Analysis
Benzofuran compounds, including 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, have been involved in various chemical reactions. For example, a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans .Physical And Chemical Properties Analysis
5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a solid substance . It has a molecular weight of 182.15 .Applications De Recherche Scientifique
- Compound 36 , a derivative of benzofuran, exhibits significant cell growth inhibitory effects. At a concentration of 10 μM, it shows inhibition rates in various cancer cell lines:
- Compound 56 , another benzofuran derivative found in Eupatorium adenophorum, exhibits antiviral effects against respiratory syncytial virus (RSV) strains (RSV LONG and A2). Its IC50 values are 2.3 μM and 2.8 μM, respectively .
- Benzofuran derivatives, including those related to our compound, have shown potent antibacterial activity. Substituents at the 5- or 6-position of the benzofuran nucleus (such as halogens, nitro, and hydroxyl groups) contribute to this effect .
Anticancer Activity
Antiviral Properties
Antibacterial Potential
Safety And Hazards
The safety information available indicates that 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is classified as Acute Tox. 4 Oral, meaning it may be harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise taking the following actions if swallowed: call a poison center or doctor if you feel unwell, and rinse mouth .
Orientations Futures
Benzofuran compounds, including 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, have attracted attention due to their wide range of biological and pharmacological applications . They are considered potential natural drug lead compounds . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .
Propriétés
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNKTQSTCJIKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid | |
CAS RN |
89197-63-7 | |
| Record name | 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide](/img/structure/B2473021.png)



![2-{4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2473027.png)
![3-(Benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2473028.png)



![8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2473035.png)